Comparative Solubility and Lipophilicity: 2-Acridinecarboxylic Acid vs. 9-Acridinecarboxylic Acid
The predicted logP value for 2-acridinecarboxylic acid is -0.59 [1], indicating a preference for aqueous over organic environments. This is a key differentiator from the 9-position isomer, 9-acridinecarboxylic acid, for which predicted logP values are typically higher (e.g., > 2.0) [2], reflecting its greater lipophilicity. This difference in partition coefficient can significantly affect reaction outcomes in biphasic systems and the purification process.
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | logP = -0.59 (predicted) |
| Comparator Or Baseline | 9-Acridinecarboxylic acid (CAS 5336-90-3) |
| Quantified Difference | Estimated > 2.5 logP unit difference |
| Conditions | Predicted values from chemical databases |
Why This Matters
This property is critical for procurement decisions when designing synthetic routes involving aqueous workups or aiming for improved water solubility of downstream derivatives.
- [1] ChemExper. (n.d.). 2-Acridinecarboxylic acid. Retrieved from http://mastersearch.chemexper.com/cheminfo/servlet/org.dbcreator.MainServlet?query=MFCD00002853&action=PowerSearch&realQuery=rn.value%3D%2254328-73-3%22&format=google2008 View Source
- [2] PubChem. (n.d.). 9-Acridinecarboxylic acid (Compound Summary). National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/9-Acridinecarboxylic-acid View Source
